molecular formula C15H16BrN5O6 B194959 Alphagan CAS No. 70359-46-5

Alphagan

Cat. No.: B194959
CAS No.: 70359-46-5
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-WUUYCOTASA-N
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Description

. It was first approved by the U.S. Food and Drug Administration in 1996 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brimonidine tartrate involves the reaction of 5-bromo-6-(2-imidazolidinylideneamino)quinoxaline with L-tartaric acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the tartrate salt .

Industrial Production Methods: Industrial production of brimonidine tartrate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Types of Reactions:

    Oxidation: Brimonidine tartrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.

    Substitution: Brimonidine tartrate can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of brimonidine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Brimonidine tartrate has a wide range of scientific research applications:

Properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-WUUYCOTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426066
Record name Brimonidine D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400635-36-0, 70359-46-5
Record name Brimonidine D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does brimonidine tartrate lower intraocular pressure (IOP)?

A: Brimonidine tartrate is a selective alpha-2-adrenergic agonist. [] It lowers IOP primarily by reducing aqueous humor production and increasing uveoscleral outflow. []

Q2: What is the molecular formula and weight of brimonidine tartrate?

A2: While the provided research papers don't explicitly state the molecular formula and weight of brimonidine tartrate, this information can be found in publicly available chemical databases.

Q3: How does the choice of preservative affect the stability and ocular bioavailability of brimonidine tartrate formulations?

A: Studies have shown that brimonidine tartrate formulated with Purite, a stabilized oxychloro complex, exhibited higher ocular bioavailability in rabbits compared to formulations with benzalkonium chloride (BAK) or preservative-free solutions. []

Q4: Are there any studies exploring the impact of structural modifications on the activity of brimonidine?

A4: While the provided research doesn't directly address SAR studies for brimonidine, this is a crucial aspect of drug development and likely explored in other research not included here.

Q5: How does the concentration of brimonidine tartrate affect its safety and tolerability?

A: A meta-analysis comparing brimonidine tartrate 0.1% and 0.15% formulations indicated better systemic safety and tolerability with the lower-concentration product (0.1%). []

Q6: What are the advantages of using a fixed combination of brimonidine tartrate and timolol maleate compared to their individual administration?

A: Studies suggest that the fixed-combination therapy might lower the incidence of ocular allergies compared to brimonidine tartrate monotherapy. [] Additionally, fixed combinations may improve patient compliance. []

Q7: What is the duration of action of brimonidine tartrate eye drops?

A: Brimonidine tartrate eye drops effectively reduce IOP for an extended period. One study found that the IOP-lowering effect of brimonidine tartrate formulated with mesoporous silica particles lasted for 12 hours in rabbits, significantly longer than the commercially available Alphagan P. []

Q8: Are there differences in the pharmacokinetic profiles of brimonidine tartrate formulations based on their delivery systems?

A: Yes, studies comparing traditional eye drops (this compound®P) to proniosomal gel-derived niosomes loaded with brimonidine tartrate demonstrated that the niosomal formulation significantly improved ocular bioavailability and prolonged the drug's mean residence time. []

Q9: Is there evidence supporting the efficacy of brimonidine tartrate in different ethnicities and populations?

A: While the provided research doesn't explicitly compare the efficacy of brimonidine tartrate across different ethnicities, several studies with diverse patient populations demonstrate its effectiveness in lowering IOP. [, , , ]

Q10: Has the efficacy of brimonidine tartrate been studied in specific glaucoma subtypes, such as normal-tension glaucoma?

A: Yes, case studies describe the use of brimonidine tartrate in managing patients with normal-tension glaucoma, often in combination with other IOP-lowering medications. []

Q11: Is there a risk of developing resistance to brimonidine tartrate with long-term use?

A: While the provided papers don’t directly address the development of resistance to brimonidine tartrate, long-term studies (up to four years) haven't reported any significant decline in its efficacy. []

Q12: What are the common adverse effects associated with brimonidine tartrate?

A: Conjunctival hyperemia (eye redness) and allergic conjunctivitis are among the most frequently reported adverse events associated with brimonidine tartrate. [, ]

Q13: Are there any systemic side effects associated with brimonidine tartrate eye drops?

A: Some patients, particularly older adults, have reported experiencing systemic side effects like drowsiness, fatigue, general uneasiness, and dry mouth. []

Q14: What novel drug delivery systems are being explored for enhancing brimonidine tartrate efficacy?

A: Researchers are investigating innovative drug delivery approaches, such as amino-functionalized mesoporous silica particles [] and proniosomal gel-derived niosomes [], to improve brimonidine tartrate's ocular bioavailability and prolong its duration of action.

Q15: Are there any specific biomarkers being investigated for monitoring treatment response or predicting brimonidine tartrate efficacy?

A: While the provided research doesn't highlight specific biomarkers for brimonidine tartrate, one study suggests that inflammatory cytokine profiles in the aqueous humor could be potentially used to monitor the inflammatory response in glaucoma patients. []

Q16: What analytical techniques are used to measure brimonidine tartrate concentrations in biological samples?

A: The research indicates the use of LC-MS/MS (liquid chromatography-tandem mass spectrometry) for quantifying brimonidine concentrations in aqueous humor samples. []

Q17: Are there any cost considerations when choosing between different brimonidine tartrate formulations or other glaucoma medications?

A: Yes, cost analysis studies have compared the daily cost of various glaucoma medications, including brimonidine tartrate. [, ] These analyses consider factors such as drug pricing, volume per drop, and the number of days a bottle lasts.

Q18: Are there any alternatives to brimonidine tartrate for treating glaucoma and ocular hypertension?

A: Yes, several other classes of glaucoma medications, including prostaglandin analogs (like latanoprost), beta-blockers (like timolol), and carbonic anhydrase inhibitors (like dorzolamide), are available. [, ] The choice of medication depends on individual patient factors and treatment goals.

Q19: Are there any known interactions between brimonidine tartrate and other medications?

A: While the research provided doesn't delve into specific drug interactions, one study observed a potential interaction between brimonidine tartrate and systemic medications affecting noradrenergic transmission. [] It's crucial for clinicians to consider a patient's entire medication list when prescribing brimonidine tartrate.

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